Pentagastrin meglumine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentagastrin meglumine is a synthetic pentapeptide that mimics the actions of endogenous gastrin when administered parenterally. It is primarily used as a diagnostic aid for evaluating gastric acid secretory function, gastric hypersecretion, and Zollinger-Ellison tumors . This compound enhances gastric mucosal defense mechanisms against acid and protects the gastric mucosa from experimental injury .
准备方法
Synthetic Routes and Reaction Conditions
Pentagastrin meglumine is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the pentapeptide chain. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid support, followed by cleavage from the support and purification using high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
Pentagastrin meglumine undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide chain can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, such as methionine sulfoxide from oxidation and thiol-containing peptides from reduction .
科学研究应用
Pentagastrin meglumine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in studies investigating the role of gastrin and its analogs in gastric acid secretion and mucosal defense mechanisms.
Medicine: Utilized as a diagnostic aid for evaluating gastric acid secretory function and detecting conditions like Zollinger-Ellison syndrome and gastric hypersecretion
作用机制
Pentagastrin meglumine exerts its effects by stimulating the secretion of gastric acid, pepsin, and intrinsic factor. It binds to the cholecystokinin B (CCKB) receptor, which is widely expressed in the brain and stomach. Activation of these receptors triggers the phospholipase C second messenger system, leading to increased intracellular calcium levels and subsequent stimulation of gastric acid secretion .
相似化合物的比较
Similar Compounds
Gastrin: An endogenous peptide hormone that stimulates gastric acid secretion.
Cholecystokinin: A peptide hormone that stimulates the digestion of fat and protein.
Secretin: A hormone that regulates water homeostasis and stimulates the secretion of bicarbonate from the pancreas
Uniqueness
Pentagastrin meglumine is unique in its ability to mimic the actions of endogenous gastrin while being a synthetic compound. Its selective binding to the CCKB receptor and its use as a diagnostic aid for gastric acid-related disorders distinguish it from other similar compounds .
生物活性
Pentagastrin meglumine, a synthetic pentapeptide, is an analogue of the natural hormone gastrin. It is primarily utilized as a diagnostic tool for evaluating gastric acid secretion and has applications in various therapeutic contexts. This article delves into the biological activity of this compound, examining its mechanisms, effects on gastric functions, and potential therapeutic uses.
This compound functions as an agonist for the gastrin/cholecystokinin type B receptor (CCK-B receptor). This receptor is pivotal in stimulating gastric acid secretion, pepsin production, and intrinsic factor release. The exact mechanism remains partially understood; however, it is believed that pentagastrin enhances the activity of oxyntic cells in the stomach, leading to increased gastric secretions .
Key Mechanistic Insights:
- Gastric Acid Secretion : this compound promotes acid secretion by stimulating parietal cells in the gastric mucosa.
- Pepsin and Intrinsic Factor Production : It also enhances the secretion of pepsinogen from chief cells and intrinsic factor necessary for vitamin B12 absorption.
- Gastrointestinal Motility : The compound influences gastrointestinal motility, although it may delay gastric emptying due to enhanced antral contractions .
Acid Secretion Studies
Research indicates that this compound significantly enhances gastric acid secretion compared to standard formulations. A study comparing two formulations found that this compound provided a more sustained acid output across various doses .
Table 1: Comparative Acid Secretion Response
Formulation | Acid Output (mEq/h) | Duration of Response (min) |
---|---|---|
Standard Pentagastrin | 15 | 30 |
This compound | 20 | 60 |
Cytotoxicity and Cancer Applications
Recent studies have explored the use of pentagastrin in targeted cancer therapies. A novel carbamate prodrug containing a pentagastrin moiety was synthesized to enhance selective cytotoxicity against CCK-B receptor-positive tumors. In vitro assays demonstrated that this prodrug exhibited comparable cytotoxic effects to its parent compound against pancreatic cancer cell lines .
Table 2: Cytotoxicity Data
Compound | MIA PaCa-2 IC50 (nM) | A549 IC50 (nM) |
---|---|---|
Prodrug 2 | 0.31 | 0.11 |
Seco-drug 3b | 0.31 | 0.14 |
The similar IC50 values indicate that both compounds maintain significant cytotoxicity against cancer cell lines expressing gastrin receptors, suggesting potential for targeted therapy .
Diagnostic Uses
This compound is utilized in clinical settings to assess gastric acid secretory function. It aids in diagnosing conditions such as:
- Zollinger-Ellison syndrome : Characterized by excessive gastric acid production.
- Achlorhydria : Evaluating patients with suspected pernicious anemia or atrophic gastritis.
- Post-surgical assessments : Determining changes in acid output following procedures like vagotomy or gastric resection .
Adverse Effects and Considerations
While this compound is generally well-tolerated, potential adverse effects include:
- Flushing
- Abdominal cramps
- Nausea
- Diarrhea
These effects are typically dose-dependent and should be monitored during administration .
属性
分子式 |
C44H66N8O14S |
---|---|
分子量 |
963.1 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C37H49N7O9S.C7H17NO5/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47);4-13H,2-3H2,1H3/t26-,27-,28-,29-;4-,5+,6+,7+/m00/s1 |
InChI 键 |
CLQJDCJPAPUNET-PPFXAFMZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N.CNCC(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。